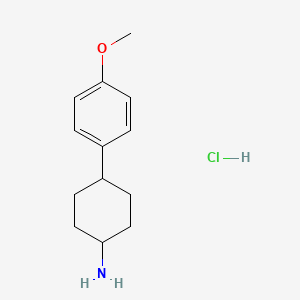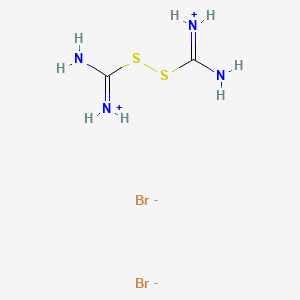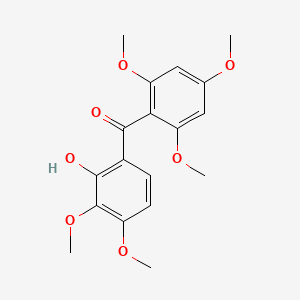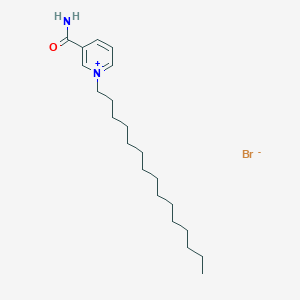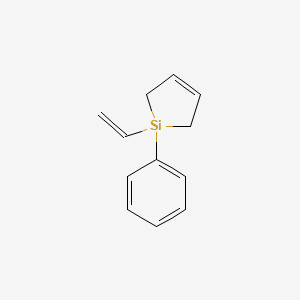
Platinum; triphenylphosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of platinum; triphenylphosphane typically involves a one-pot reaction from potassium tetrachloroplatinate(II) . The reduction of this platinum(II) species with alkaline ethanol in the presence of excess triphenylphosphine results in the formation of the product as a precipitate . The reaction occurs in two distinct steps:
- Generation of PtCl₂(PPh₃)₂.
- Reduction of this platinum(II) complex .
The overall synthesis can be summarized as: [ \text{K}_2[\text{PtCl}_4] + 2\text{KOH} + 4\text{PPh}_3 + \text{C}_2\text{H}_5\text{OH} \rightarrow \text{Pt}(\text{PPh}_3)_4 + 4\text{KCl} + \text{CH}_3\text{CHO} + 2\text{H}_2\text{O} ]
Chemical Reactions Analysis
Platinum; triphenylphosphane undergoes various types of chemical reactions, including oxidation, reduction, and substitution . Some common reactions include:
Oxidation: Reacts with oxidants to give platinum(II) derivatives. [ \text{Pt}(\text{PPh}_3)_4 + \text{Cl}_2 \rightarrow \text{cis-PtCl}_2(\text{PPh}_3)_2 + 2\text{PPh}_3 ]
Reduction: Mineral acids give the corresponding hydride complexes. [ \text{Pt}(\text{PPh}_3)_4 + \text{HCl} \rightarrow \text{trans-PtCl(H)(PPh}_3)_2 + 2\text{PPh}_3 ]
Substitution: Reacts with oxygen to form a dioxygen complex.
Scientific Research Applications
Platinum; triphenylphosphane has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry . Some notable applications include:
Chemistry: Used as a precursor to other platinum complexes and in various organometallic reactions.
Biology: Employed in the synthesis of biologically active molecules and natural products.
Medicine: Utilized in the development of anticancer drugs and other therapeutic agents.
Industry: Applied in the synthesis of polymer-supported reagents and catalysts.
Mechanism of Action
The mechanism of action of platinum; triphenylphosphane involves its ability to form coordination complexes with various ligands . In the context of anticancer drugs, platinum-based compounds cause crosslinking of DNA, which inhibits DNA repair and/or DNA synthesis . This leads to specific patterns of damage in DNA, ultimately killing cancer cells .
Comparison with Similar Compounds
Platinum; triphenylphosphane can be compared with other similar compounds such as tetrakis(triphenylphosphine)palladium(0) and tetrakis(triphenylphosphine)nickel(0) . These compounds share similar structural features and are used in analogous applications. this compound is unique in its ability to form stable complexes with a wide range of ligands, making it particularly versatile in various chemical reactions .
Similar Compounds
- Tetrakis(triphenylphosphine)palladium(0)
- Tetrakis(triphenylphosphine)nickel(0)
- Tris(triphenylphosphine)platinum(0)
Properties
CAS No. |
47028-70-6 |
|---|---|
Molecular Formula |
C18H15PPt |
Molecular Weight |
457.4 g/mol |
IUPAC Name |
platinum;triphenylphosphane |
InChI |
InChI=1S/C18H15P.Pt/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;/h1-15H; |
InChI Key |
XAKYZBMFCZISAU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Pt] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(Chlorosulfanyl)(difluoro)[(trifluoromethyl)sulfanyl]methane](/img/structure/B14652008.png)

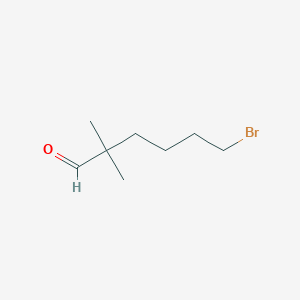
![2,2'-(Naphthalene-1,4-diyl)bis[5-(methanesulfonyl)-1,3-benzoxazole]](/img/structure/B14652033.png)
![4-Butoxy-6-[(E)-phenyldiazenyl]benzene-1,3-diamine](/img/structure/B14652048.png)
![2-[3-(Trimethylsilyl)thiophen-2-yl]pyridine](/img/structure/B14652050.png)



